molecular formula C7H10O2 B3386204 Bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 71162-15-7

Bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B3386204
CAS RN: 71162-15-7
M. Wt: 126.15 g/mol
InChI Key: KKKDENVWNGCLOT-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions at 2-8°C

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexane-5-carboxylic acid involves efficient and modular approaches. One such method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition. This strategy allows for derivatization with various transformations, thereby expanding the sp3-rich chemical space .


Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclic hexane ring system with a carboxylic acid functional group attached at the 5-position. The rigid, compact structure of the bicyclo[2.1.1]hexane scaffold contributes to its unique properties .


Chemical Reactions Analysis

Bicyclo[2.1.1]hexane-5-carboxylic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. These reactions allow for the synthesis of derivatives with altered properties .

Scientific Research Applications

Conformational Studies in Core Structures

Bicyclo[2.1.1]hexane derivatives are recognized for their intriguing core structures in small molecules with diverse biological activities. These compounds have been used as conformationally locked analogues of nucleoside building blocks and as unique building blocks in various applications. They serve as intermediates in natural compound synthesis and constituents of bioactive compounds, novel materials, and catalysts. Their use in the design of hybrid structures as locked basic amino acid analogues and their potential in creating potent metabotropic glutamate receptor antagonists or agonists highlights their versatile applications in medicinal chemistry (Jimeno et al., 2011).

Synthesis of Carboxylic Acid Derivatives

The enantioselective synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives demonstrates the chemical versatility of this structure. These syntheses, which feature key steps like intramolecular cyclopropanation, underscore the potential of bicyclo[2.1.1]hexane derivatives in advanced organic synthesis and drug development (Yoshikawa et al., 2004).

Potential in Neuroprotective Drugs

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a derivative of bicyclo[2.1.1]hexane-5-carboxylic acid, has been developed as a potential neuroprotective drug. Radiolabeling and biodistribution studies indicate its ability to cross the brain-blood barrier and accumulate in specific brain regions, suggesting its potential application in treating neurological conditions (Yu et al., 2003).

Novel Asymmetric Synthesis Strategies

The novel asymmetric synthesis of bicyclo[3.1.0]hexane derivatives, using strategies such as retro-Diels-Alder reactions, showcases the compound's significance in innovative synthetic methodologies. This approach opens up new possibilities for creating structurally complex and biologically active compounds (Moher, 1996).

Development of Alicyclic Polymers

Bicyclo[2.1.1]hexane derivatives are integral in the synthesis of alicyclic polymers designed for specific applications like photoresist materials. These polymers, synthesized through various polymerization techniques, demonstrate the compound's utility in material science and engineering (Okoroanyanwu et al., 1998).

Safety and Hazards

  • Precautionary Measures : Handle with care. Avoid inhalation, skin contact, and eye exposure. Use appropriate protective equipment .

properties

IUPAC Name

bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDENVWNGCLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304764
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.1]hexane-5-carboxylic acid

CAS RN

71162-15-7
Record name NSC167216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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